BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth In Vitro Technical Guide to the
Characterization of SR14150

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR14150

Cat. No.: B1681994

Introduction

SR14150, also known as AT-200, is a non-peptide small molecule that has garnered significant
interest within the scientific community for its unique pharmacological profile.[1][2] It is
characterized as a moderately selective agonist for the Nociceptin/Orphanin FQ (NOP)
receptor, a member of the opioid receptor family, while also exhibiting partial agonist activity at
the mu-opioid receptor.[1][3][4] This dual activity makes SR14150 a valuable research tool for
investigating the complex interplay between the NOP and classical opioid systems, with
potential therapeutic implications for pain management and other neurological disorders.[4][5]
This technical guide provides a comprehensive overview of the in vitro characterization of
SR14150, presenting key quantitative data, detailed experimental protocols, and visual
representations of associated signaling pathways and workflows.

Data Presentation

The in vitro pharmacological profile of SR14150 has been quantified through various binding
and functional assays. The following tables summarize the key data points for its affinity and
functional efficacy at the NOP and mu-opioid receptors.

Table 1: Receptor Binding Affinity of SR14150
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Selectivity

Receptor Radioligand Ki (nM) Reference
(over p)
NOP [3H]-Nociceptin ~11 ~20-fold [41[6]
p-Opioid [*H]-DAMGO ~80 - [6]
Table 2: Functional Activity of SR14150 in In Vitro Assays
Assay Receptor Efficacy ECso (nM) Reference
~5-fold less
[*°>SIGTPYS . :
o NOP Partial Agonist potent than at [4]
Binding
NOP
Partial Agonist
[*>SIGTPYS - .
o p-Opioid (~20% Not Specified [4]16]
Binding ] )
stimulation)
Potency rank:
GIRK Channel _
o NOP Full Agonist AT-312 > AT-200 [2]
Activation
> AT-004
Mouse Vas o ] ] .
p-Opioid Partial Agonist Not Specified [4]
Deferens

Experimental Protocols

The characterization of SR14150 involves standard pharmacological assays to determine its

binding affinity and functional activity. Below are detailed methodologies for two key

experiments.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of SR14150 for the NOP and mu-

opioid receptors.

a. Materials:
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Cell membranes prepared from CHO cells stably expressing human NOP or mu-opioid
receptors.

Radioligands: [3H]-Nociceptin for NOP receptors and [3H]-DAMGO for mu-opioid receptors.
Non-labeled ligands: Nociceptin and DAMGO for determining non-specific binding.
SR14150 at various concentrations.
Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4).
Glass fiber filters.
Scintillation cocktail and a liquid scintillation counter.

. Procedure:

Cell membrane homogenates are incubated with a fixed concentration of the respective
radioligand ([3H]-Nociceptin or [3H]-DAMGO).

Increasing concentrations of SR14150 are added to compete with the radioligand for
receptor binding.

A parallel set of incubations is performed with an excess of the corresponding non-labeled
ligand (Nociceptin or DAMGO) to determine non-specific binding.

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.qg.,
60 minutes) to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound
from the free radioligand.

The filters are washed with ice-cold binding buffer to remove any non-specifically bound
radioligand.

The radioactivity retained on the filters is quantified using a liquid scintillation counter.
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e The ICso value (the concentration of SR14150 that inhibits 50% of the specific binding of the
radioligand) is determined by non-linear regression analysis of the competition curve.

e The Ki value is calculated from the ICso value using the Cheng-Prusoff equation: Ki = ICso /
(1 + [L])/Ka), where [L] is the concentration of the radioligand and Ka is its dissociation
constant.

[3°S]GTPYS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism by
SR14150.

a. Materials:

o Cell membranes from CHO cells expressing human NOP or mu-opioid receptors.
e [3S]GTPyS.

« GDP.

» SR14150 at various concentrations.

e Assay buffer (e.g., 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, pH 7.4).

o Glass fiber filters.

« Scintillation cocktail and a liquid scintillation counter.

b. Procedure:

o Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive,
GDP-bound state.

e SR14150 at various concentrations is added to the membranes.
e The reaction is initiated by the addition of [3>S]GTPyS.

e The incubation is carried out at 30°C for a defined period (e.g., 60 minutes). Agonist binding
to the receptor promotes the exchange of GDP for [33S]GTPyS on the Ga subunit.
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e The reaction is terminated by rapid filtration through glass fiber filters.
e The filters are washed with ice-cold assay buffer.
e The amount of bound [3>*S]GTPyS is quantified by liquid scintillation counting.

o Data are analyzed to determine the ECso (the concentration of SR14150 that produces 50%
of the maximal response) and the Emax (the maximal effect), which are indicative of the
compound's potency and efficacy, respectively.

Mandatory Visualizations
Signaling Pathway of NOP Receptor Activation

The NOP receptor, like other opioid receptors, is a G-protein coupled receptor (GPCR) that
primarily signals through the Gi/Go pathway.[2] Upon activation by an agonist such as
SR14150, the receptor undergoes a conformational change, leading to the activation of the
heterotrimeric G-protein. The Gai/o subunit inhibits adenylyl cyclase, resulting in decreased
intracellular cAMP levels. The GBy subunit can modulate various downstream effectors,
including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
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Caption: NOP Receptor Signaling Pathway.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a novel compound like SR14150 follows a logical progression of
experiments to determine its pharmacological properties. The workflow begins with primary
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binding assays to establish affinity and selectivity, followed by functional assays to determine
efficacy and potency.
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Caption: In Vitro Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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